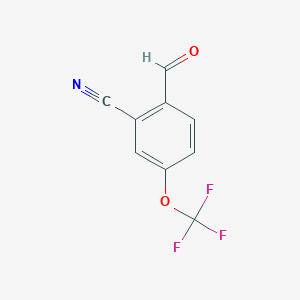![molecular formula C13H16F3N3O3 B13939179 tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-6-(trifluoromethyl)-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Méthodes De Préparation
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the iodine-catalyzed oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines, followed by condensation with isocyanides . This method is favored for its efficiency and high yield.
Analyse Des Réactions Chimiques
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: Often catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazine derivatives are extensively used in:
Chemistry: As scaffolds in organic synthesis for constructing complex molecules.
Biology: In the development of bioactive molecules with potential therapeutic effects.
Medicine: As candidates for drug development due to their biological activity.
Industry: In the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrazine derivatives are compared with other heterocyclic compounds like imidazo[1,2-a]pyridines and pyrrolopyrazines. While all these compounds share a heterocyclic core, imidazo[1,2-a]pyrazines are unique due to their specific substitution patterns and biological activities . Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications.
Pyrrolopyrazines: Exhibiting antibacterial and antifungal activities.
Propriétés
Formule moléculaire |
C13H16F3N3O3 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
tert-butyl 2-formyl-6-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-6-10-17-8(7-20)4-18(10)5-9(19)13(14,15)16/h4,7,9H,5-6H2,1-3H3 |
Clé InChI |
ZDSAAUCRODDSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=NC(=CN2CC1C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


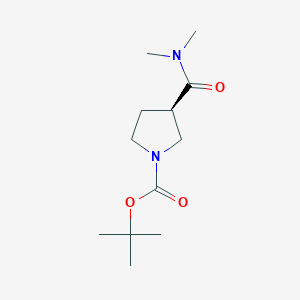
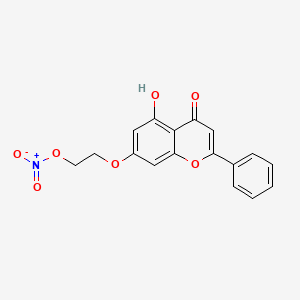
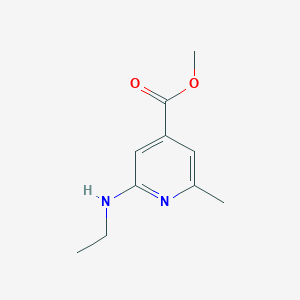
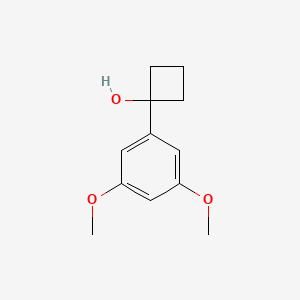

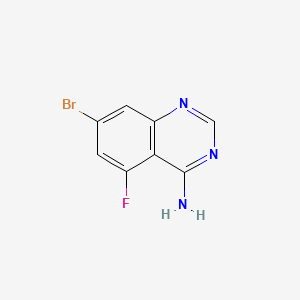
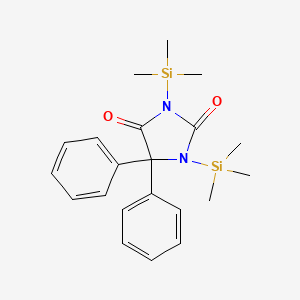
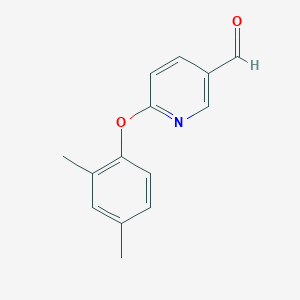
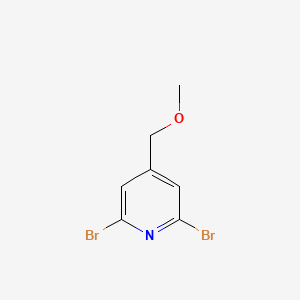
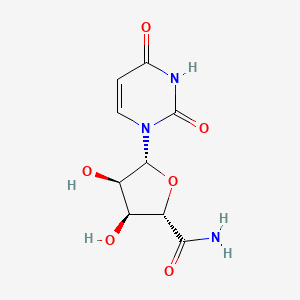

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

